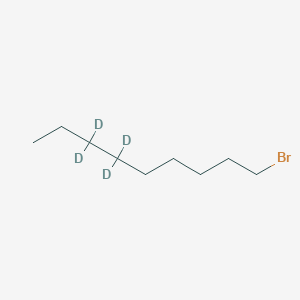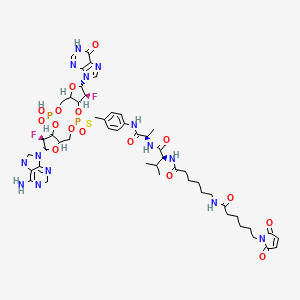
Elenestinib phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elenestinib phosphate, also known as BLU-263 phosphate, is a potent oral tyrosine kinase inhibitor. It selectively inhibits the KIT D816V mutation, which is a common driver of indolent systemic mastocytosis. This compound has shown promise in reducing mast cell burden and improving symptoms in patients with this condition .
Preparation Methods
Industrial production methods for elenestinib phosphate are designed to ensure high purity and yield. These methods typically involve large-scale organic synthesis, followed by rigorous quality control processes to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Elenestinib phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs .
Scientific Research Applications
Elenestinib phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors and their interactions with various targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Primarily researched for its therapeutic potential in treating indolent systemic mastocytosis and other conditions driven by the KIT D816V mutation
Mechanism of Action
Elenestinib phosphate exerts its effects by selectively inhibiting the KIT D816V mutation. This mutation is a key driver of mast cell proliferation and activation in indolent systemic mastocytosis. By inhibiting this mutation, this compound reduces mast cell burden and alleviates symptoms associated with the disease .
The molecular targets of this compound include the KIT receptor tyrosine kinase, which is involved in various cellular signaling pathways. By blocking the activity of this receptor, the compound disrupts the downstream signaling that leads to mast cell activation and proliferation .
Comparison with Similar Compounds
Elenestinib phosphate is unique among tyrosine kinase inhibitors due to its high selectivity for the KIT D816V mutation. Similar compounds include:
Imatinib: Another tyrosine kinase inhibitor, but with broader activity against multiple targets.
Dasatinib: A multi-targeted kinase inhibitor with activity against KIT, but less selective for the D816V mutation.
Midostaurin: An inhibitor with activity against KIT D816V, but with a different safety and efficacy profile compared to this compound
This compound stands out due to its potent and selective inhibition of the KIT D816V mutation, making it a promising candidate for treating indolent systemic mastocytosis .
Properties
CAS No. |
2832013-93-9 |
|---|---|
Molecular Formula |
C27H32FN10O5P |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]ethanol;phosphoric acid |
InChI |
InChI=1S/C27H29FN10O.H3O4P/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39;1-5(2,3)4/h2-5,12-18,39H,6-11,29H2,1H3;(H3,1,2,3,4)/t27-;/m0./s1 |
InChI Key |
ATLFLCBPQHHCAP-YCBFMBTMSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N.OP(=O)(O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)




![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)

